2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
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Overview
Description
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O It is known for its unique structure, which includes a fused isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-alkynylbenzaldehydes with nucleophiles in the presence of Lewis acids . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile: Similar in structure but differs in the position of the carbonitrile group.
1,2-Dihydroisoquinoline derivatives: These compounds share the core isoquinoline structure but have different substituents, leading to varied chemical and biological properties.
Uniqueness
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFVVPACZPJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C2C1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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